molecular formula C14H17ClN2O B3008036 2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile CAS No. 2411219-71-9

2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile

Cat. No.: B3008036
CAS No.: 2411219-71-9
M. Wt: 264.75
InChI Key: TYLCALGGOJLIHQ-UHFFFAOYSA-N
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Description

2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an aziridine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a cyanide source under basic conditions.

    Introduction of the Aziridine Ring: The aziridine ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an epoxide or a halohydrin, in the presence of a base.

    Attachment of the Aziridine to the Benzonitrile Core: The final step involves the coupling of the aziridine ring to the benzonitrile core through an ether linkage, which can be achieved using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride (NaH), can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aziridine N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies investigating the biological activity of aziridine-containing compounds, including their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is not well-documented, but it is likely to involve interactions with biological macromolecules such as proteins or nucleic acids. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or the disruption of DNA function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylbenzonitrile: Lacks the aziridine ring, making it less reactive.

    6-Chloro-2-purinamine: Contains a purine ring instead of an aziridine ring, leading to different biological activities.

    2-Chloro-6-methoxybenzonitrile: Contains a methoxy group instead of the aziridine ring, affecting its reactivity and applications.

Uniqueness

2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is unique due to the presence of the aziridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(2)7-17-8-11(17)9-18-14-5-3-4-13(15)12(14)6-16/h3-5,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLCALGGOJLIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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